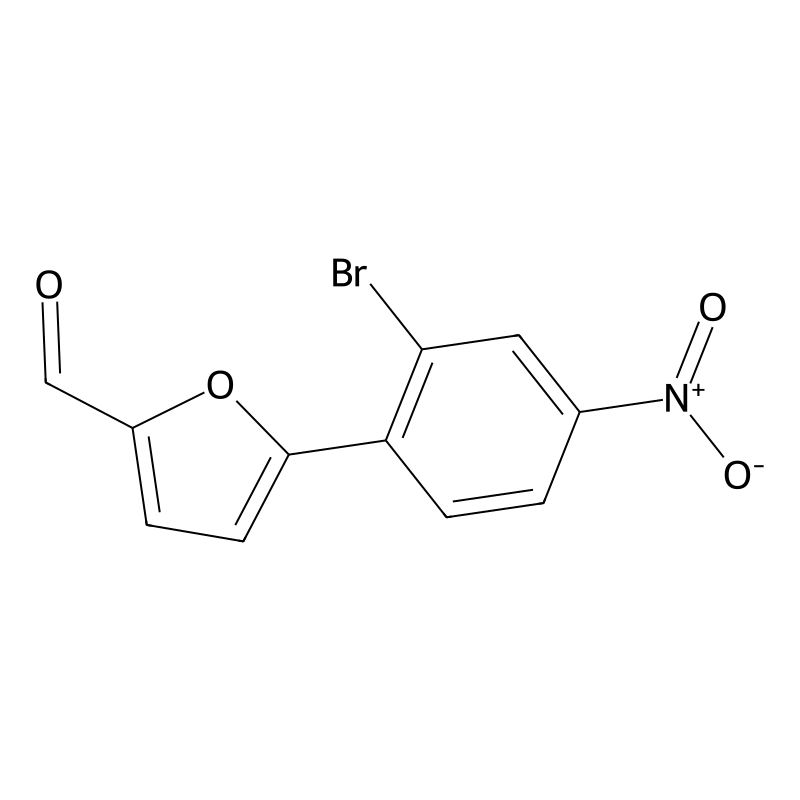5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry
Application: “5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde” is a furan derivative . In the realm of medicinal chemistry, furan derivatives have taken on a special position . They exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . Furan-containing compounds have therapeutic advantages such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Method of Application: The radical bromination of the methyl group with NBS/AIBN in CCl4 under reflux gave a brominated intermediate, which was converted into the corresponding phosphonate with triethyl phosphite at 130°C .
Results or Outcomes: In 2022, Almasirad et al. designed and synthesized twenty-five new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives bearing an aryl or heteroaryl methylene group on position 5 of thiazolidinone and evaluated their anti-microbial activity .
Antimicrobial and Antifungal Agent
Application: This compound is a furfural nitrophenyl derivative that has been used as an antibacterial and fungistatic agent .
Synthesis of 5-Substituted 2-Furaldehydes Anilines
Application: 5-Bromo-2-furaldehyde, a similar compound to “5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde”, has been used in the synthesis of 5-substituted 2-furaldehydes anilines .
Method of Application: This synthesis was achieved through a novel one-pot, two-step amination/Diels-Alder procedure .
5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₆BrNO₄ and a molecular weight of 296.07 g/mol. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, substituted at the second position with a carbaldehyde group (–CHO). The first position of the furan ring is attached to a phenyl group that has bromine and nitro substituents at the second and fourth positions, respectively. The presence of these functional groups contributes to its unique chemical properties and potential reactivity in various
Currently, there is no scientific literature available describing the mechanism of action of 5-(2-bromo-4-nitrophenyl)furan-2-carbaldehyde in any biological system.
- Aldol Condensation: The aldehyde group can react with other carbonyl compounds to form β-hydroxy aldehydes or ketones, which can further dehydrate to yield α,β-unsaturated carbonyl compounds.
- Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group enhances the reactivity of the phenyl ring, making it susceptible to nucleophilic attack, allowing for the introduction of new substituents.
- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which can be useful for synthesizing derivatives with different biological activities.
Several synthetic routes have been explored for the preparation of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde:
- Bromination and Nitration: Starting from furan derivatives, bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). Subsequent nitration can be achieved through electrophilic aromatic substitution.
- One-Pot Synthesis: A novel approach involves a one-pot synthesis where furan derivatives are reacted with phosphonates in the presence of triethyl phosphite at elevated temperatures, yielding substituted furan derivatives including 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde .
5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde has potential applications in various fields:
- Pharmaceuticals: Its structural features make it a candidate for developing new antimicrobial agents.
- Chemical Research: It serves as an intermediate in organic synthesis for creating more complex molecules.
- Material Science: The compound may also find applications in polymer chemistry due to its reactive aldehyde group .
Several compounds share structural similarities with 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-(4-Nitrophenyl)-furan-2-carbaldehyde | C₁₁H₇N₃O₄ | Lacks bromine; used in similar applications |
| 5-(2-Nitrophenyl)furan-2-carbaldehyde | C₁₁H₇N₂O₄ | Contains nitro at different position; less reactive |
| 5-Bromo-2-furaldehyde | C₇H₅BrO | Simpler structure; used in synthesis of derivatives |
| 5-(4-Chlorophenyl)-furan-2-carbaldehyde | C₁₁H₈ClO | Chlorine instead of bromine; different reactivity |
These compounds highlight the uniqueness of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde due to its specific combination of bromine and nitro groups on the phenyl ring, which may influence its reactivity and biological activity differently compared to others .








